molecular formula C4H2BrIN2 B3038811 2-Bromo-5-iodopyrimidine CAS No. 905856-70-4

2-Bromo-5-iodopyrimidine

Cat. No.: B3038811
CAS No.: 905856-70-4
M. Wt: 284.88 g/mol
InChI Key: YBYJJKYNLWCQBW-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C4H2BrIN2

Mechanism of Action

Target of Action

It is known to be used in palladium-catalysed cross-coupling reactions , suggesting that its targets could be a wide range of arylboronic acids and alkynylzincs .

Mode of Action

2-Bromo-5-iodopyrimidine interacts with its targets through selective palladium-catalysed cross-coupling reactions . This interaction facilitates the efficient synthesis of many substituted pyrimidine compounds .

Biochemical Pathways

Its role in the synthesis of substituted pyrimidine compounds suggests that it may influence pathways involving these compounds .

Result of Action

The primary result of this compound’s action is the efficient synthesis of many substituted pyrimidine compounds . These compounds have various applications in medicinal chemistry and drug discovery, contributing to the development of new therapeutic agents.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive , which means its stability and efficacy can be affected by exposure to light. , indicating that environmental conditions can impact its action and stability.

Biochemical Analysis

Biochemical Properties

It is known to be a useful intermediate in selective palladium-catalysed cross-coupling reactions This suggests that it may interact with various enzymes and proteins involved in these reactions

Cellular Effects

Given its role in palladium-catalysed reactions, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects would likely depend on the specific context and conditions of its use.

Molecular Mechanism

It is known to participate in palladium-catalysed cross-coupling reactions , which suggests that it may bind to certain biomolecules and influence their activity It could potentially inhibit or activate certain enzymes, or cause changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Bromo-5-iodopyrimidine in animal models . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodopyrimidine can be synthesized through the halogen exchange reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Arylboronic Acids and Alkynylzincs: Common coupling partners in substitution reactions.

    Solvents: Chloroform, tetrahydrofuran, and dimethylformamide are frequently used.

Major Products: The major products formed from these reactions are various substituted pyrimidine compounds, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

  • 5-Bromo-2-iodopyridine
  • 2-Chloro-5-iodopyridine
  • 5-Bromo-2-chloropyrimidine

Comparison: 2-Bromo-5-iodopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity compared to similar compounds. For instance, while 5-Bromo-2-iodopyridine and 2-Chloro-5-iodopyridine share similar halogenation, the pyrimidine ring in this compound offers different electronic properties and reactivity, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

2-bromo-5-iodopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYJJKYNLWCQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905856-70-4
Record name 2-bromo-5-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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